2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Xanthine Oxidase Hyperuricemia Gout

Procure 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid to leverage its distinct 2-benzyl substituent for precise xanthine oxidase SAR studies. This scaffold bridges inactive alkyl and potent cyano-phenyl analogs, enabling systematic hydrophobic pocket mapping. Its 5-carboxylic acid handle also allows for direct amide coupling to accelerate focused library synthesis and assay validation.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 944889-04-7
Cat. No. B3012609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
CAS944889-04-7
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C12H10N2O3/c15-11-9(12(16)17)7-13-10(14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,16,17)(H,13,14,15)
InChIKeyCQGRPRHGLJHRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid (CAS 944889-04-7) as a Xanthine Oxidase Inhibitor Scaffold


2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 944889-04-7) is a member of the 1,6-dihydropyrimidine-5-carboxylic acid class, a scaffold recognized for its potential as a xanthine oxidase (XO) inhibitor [1]. This compound features a benzyl substituent at the 2-position of the pyrimidine ring, a structural motif that distinguishes it from other 2-substituted analogs within this class . While direct biological evaluation data for this specific compound remains limited in publicly available literature, its structural features position it as a potential tool compound or starting point for medicinal chemistry efforts targeting hyperuricemia and related disorders [2].

Technical Justification: Why Structural Analogs of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Are Not Interchangeable in XO Inhibition Research


Within the 1,6-dihydropyrimidine-5-carboxylic acid series, subtle modifications at the 2-position profoundly impact XO inhibitory potency. Structure-activity relationship (SAR) analyses reveal that the nature of the 2-substituent—whether a simple alkyl, a substituted phenyl, or a benzyl group—dictates the compound's ability to engage key residues within the XO active site, such as Glu802 and Arg880 [1]. For instance, 2-(4-alkoxy-3-cyano)phenyl derivatives achieve low nanomolar IC50 values (e.g., 0.0181 μM), whereas unsubstituted 2-phenyl or 2-methyl analogs exhibit significantly reduced or negligible activity [1][2]. Consequently, the benzyl moiety in 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is not a passive structural variation; it is a critical determinant of binding mode and target engagement, rendering simple analog substitution an unreliable procurement strategy without comparative validation.

Quantitative Differentiation: Benchmarking 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid Against Closest Analogs


Potency Differential: Comparing 2-Benzyl vs. 2-Phenyl and 2-Methyl Analogs in Xanthine Oxidase Inhibition

While direct experimental IC50 data for 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is not available in the primary literature, class-level SAR inference indicates a significant potency differential based on the 2-substituent. Optimized 2-(4-alkoxy-3-cyano)phenyl derivatives achieve IC50 values as low as 18.1 nM, comparable to the clinical drug febuxostat (IC50 = 23.6 nM) [1]. In contrast, simpler 2-phenyl and 2-methyl analogs are either significantly less potent or inactive, with the 2-phenyl derivative showing an IC50 of 2.1 μM—a >100-fold reduction compared to the optimized scaffold [2]. This suggests that the benzyl group of the target compound may confer an intermediate activity profile, offering a unique starting point for further optimization compared to the inactive 2-methyl or weakly active 2-phenyl analogs.

Xanthine Oxidase Hyperuricemia Gout Medicinal Chemistry

Structural Uniqueness: 2-Benzyl Group as a Determinant of Binding Mode in XO Active Site

Molecular docking studies on the 1,6-dihydropyrimidine-5-carboxylic acid series indicate that the 2-substituent occupies a hydrophobic subpocket within the XO active site, making specific interactions with residues Phe914 and Phe1009 [1]. The benzyl group of 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is predicted to engage in π-π stacking interactions with these phenylalanine residues, a binding mode that differs fundamentally from that of 2-alkyl (e.g., methyl) or 2-aryl (e.g., phenyl) analogs [2]. This unique interaction profile may translate to a distinct inhibitory mechanism or selectivity window, though experimental confirmation is required.

Molecular Docking Structure-Based Drug Design Xanthine Oxidase Computational Chemistry

Commercial Availability and Purity Profile for Procurement Decisions

2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 944889-04-7) is commercially available from multiple vendors with a reported purity of 98% . This is a critical differentiator from custom-synthesized analogs, which may require weeks of lead time and incur additional costs for characterization and purity validation. For example, the 2-phenyl analog (CAS 56406-26-9) is less commonly stocked and may require custom synthesis, while the 2-methyl analog (CAS 18529-69-6) is more widely available but lacks the benzyl group necessary for specific SAR studies.

Chemical Procurement Purity Analysis Vendor Comparison Research Tool

Recommended Application Scenarios for 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid in Xanthine Oxidase Research Programs


SAR Probe for Hydrophobic Subpocket Occupancy in XO Inhibitor Design

Use as a tool compound to experimentally validate computational predictions regarding the binding mode of 2-benzyl substituents within the XO active site. The compound serves as a key intermediate scaffold between inactive 2-alkyl analogs and highly potent 2-(4-alkoxy-3-cyano)phenyl derivatives, enabling systematic mapping of the hydrophobic subpocket [1].

Reference Standard for Method Development in XO Inhibition Assays

Employ as a reference compound in the development and validation of high-throughput screening assays for XO inhibitors. Its distinct chemical structure, combined with its commercial availability and defined purity, makes it suitable for establishing baseline activity and assay variability in the absence of a direct literature IC50 value .

Starting Material for the Synthesis of Diversified 2-Benzyl Pyrimidine Libraries

Utilize the 5-carboxylic acid moiety as a handle for further derivatization, such as amide coupling or esterification, to generate focused libraries of 2-benzyl-6-oxo-1,6-dihydropyrimidine analogs. This approach is supported by synthetic precedents in the dihydropyrimidine class and allows for rapid exploration of SAR around the benzyl group [2].

Quote Request

Request a Quote for 2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.